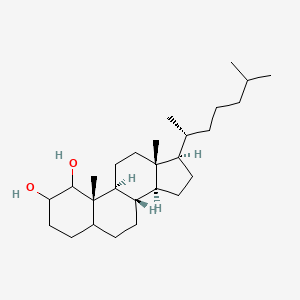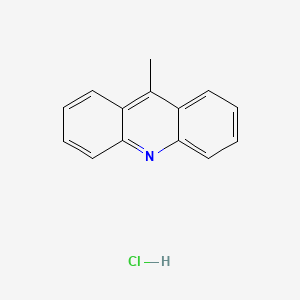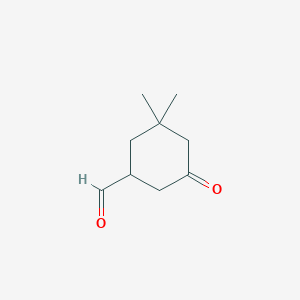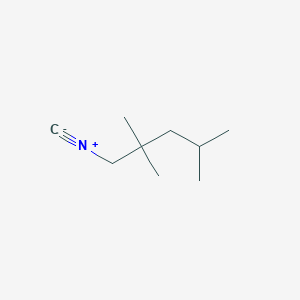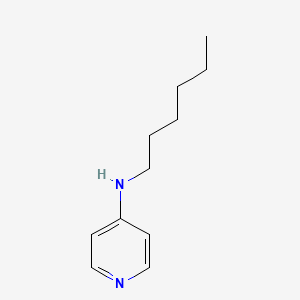
1-(2,2-Dimethyl-1-(4-propoxyphenyl)propyl)-4-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethyl-1-(4-propoxyphenyl)propyl)-4-ethoxybenzene is an organic compound characterized by its complex structure, which includes a benzene ring substituted with ethoxy and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethyl-1-(4-propoxyphenyl)propyl)-4-ethoxybenzene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethyl-1-(4-propoxyphenyl)propyl)-4-ethoxybenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating mixtures (HNO₃/H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution could introduce halogen atoms into the benzene ring.
Scientific Research Applications
1-(2,2-Dimethyl-1-(4-propoxyphenyl)propyl)-4-ethoxybenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethyl-1-(4-propoxyphenyl)propyl)-4-ethoxybenzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular interactions and effects are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Dimethyl-1-phenylpropyl)-4-ethoxybenzene
- 1-(2,2-Dimethyl-1-(4-methoxyphenyl)propyl)-4-ethoxybenzene
- 1-(2,2-Dimethyl-1-(4-ethoxyphenyl)propyl)-4-propoxybenzene
Uniqueness
1-(2,2-Dimethyl-1-(4-propoxyphenyl)propyl)-4-ethoxybenzene stands out due to its specific substitution pattern, which imparts unique chemical and physical properties
Properties
CAS No. |
62897-76-1 |
|---|---|
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-[2,2-dimethyl-1-(4-propoxyphenyl)propyl]-4-ethoxybenzene |
InChI |
InChI=1S/C22H30O2/c1-6-16-24-20-14-10-18(11-15-20)21(22(3,4)5)17-8-12-19(13-9-17)23-7-2/h8-15,21H,6-7,16H2,1-5H3 |
InChI Key |
PSMUEUFEKRZZHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14498165.png)
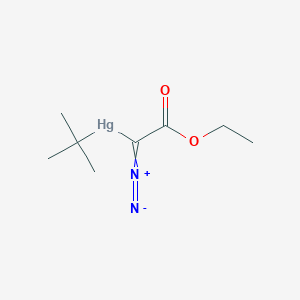

![{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol](/img/structure/B14498190.png)
